2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane
Description
Properties
CAS No. |
821780-14-7 |
|---|---|
Molecular Formula |
C9H11BrO2S |
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2-(3-bromo-5-methylthiophen-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C9H11BrO2S/c1-6-5-7(10)8(13-6)9-11-3-2-4-12-9/h5,9H,2-4H2,1H3 |
InChI Key |
YGHHWRCAUSYSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C2OCCCO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methylthiophene-2-carbaldehyde
The synthesis begins with 5-methylthiophene-2-carbaldehyde , a precursor generated via Vilsmeier-Haack formylation. This method involves:
- Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
- Conditions : Reaction at 0°C to room temperature in anhydrous tetrahydrofuran (THF).
- Yield : 70–85%.
Mechanism : The aldehyde group is introduced at position 2 of 5-methylthiophene via electrophilic aromatic substitution, facilitated by the electron-donating methyl group at position 5.
Acetalation with Neopentyl Glycol
The aldehyde is protected as a 1,3-dioxane ring using neopentyl glycol:
- Reagents : Neopentyl glycol, p-toluenesulfonic acid (p-TsOH).
- Conditions : Reflux in 1,2-dichloroethane for 16 hours.
- Yield : 67–93%.
Example :
5-Methylthiophene-2-carbaldehyde (10.0 g, 71.4 mmol) reacts with neopentyl glycol (8.33 g, 80 mmol) in 1,2-dichloroethane (250 mL) under catalytic p-TsOH (0.8 g). The mixture is refluxed, cooled, and washed with aqueous NaHCO₃ to afford 2-(5-methylthiophen-2-yl)-1,3-dioxane.
Regioselective Bromination at Position 3
Bromination is achieved via directed ortho-metallation :
- Reagents : n-BuLi, bromine (Br₂) or N-bromosuccinimide (NBS).
- Conditions : Lithiation at −78°C in THF, followed by quenching with Br₂.
- Yield : 45–63%.
Mechanism :
- Lithiation : n-BuLi deprotonates position 3 (ortho to the dioxane group), forming a lithio-intermediate.
- Bromination : Addition of Br₂ introduces bromine at position 3.
Example :
2-(5-Methylthiophen-2-yl)-1,3-dioxane (5.0 g, 24.7 mmol) in THF (100 mL) is treated with n-BuLi (2.5 M in hexanes, 12.3 mL) at −78°C. After 1 hour, Br₂ (4.0 g, 25.0 mmol) is added, and the mixture is warmed to room temperature. Workup yields 2-(3-bromo-5-methylthiophen-2-yl)-1,3-dioxane.
Bromination Prior to Acetalation
Synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde
Alternative routes brominate the thiophene core before acetalation:
- Reagents : NBS, azobisisobutyronitrile (AIBN).
- Conditions : Radical bromination in CCl₄ at 80°C.
- Yield : 55–70%.
Regioselectivity : The methyl group at position 5 directs bromination to position 3 via inductive effects.
Acetalation of Pre-Brominated Thiophene
The brominated aldehyde is protected as a dioxane:
- Reagents : Neopentyl glycol, BF₃·Et₂O.
- Conditions : Room temperature in dichloromethane (DCM).
- Yield : 85–91%.
Example :
3-Bromo-5-methylthiophene-2-carbaldehyde (7.0 g, 31.8 mmol) reacts with neopentyl glycol (4.2 g, 40 mmol) and BF₃·Et₂O (0.5 mL) in DCM (100 mL). The mixture is stirred for 12 hours, washed with H₂O, and concentrated to afford the product.
Comparative Analysis of Methods
| Method | Key Step | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Acetalation → Bromination | Directed lithiation-bromination | n-BuLi, Br₂ | −78°C, THF | 45–63% | High regioselectivity |
| Bromination → Acetalation | Radical bromination | NBS, AIBN | 80°C, CCl₄ | 55–70% | Simplified purification |
Optimization Strategies
Solvent Effects
Catalytic Systems
Challenges and Solutions
Regioselectivity in Bromination
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the thiophene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dioxane have been studied for their efficacy against various cancer cell lines:
- Mechanism of Action : Induction of apoptosis through mitochondrial pathways.
- Case Study : A related compound demonstrated an IC50 value of approximately 0.05 μM against MDA468 breast cancer cells, suggesting that the dioxane derivatives could be potent anticancer agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Related Compound | MDA468 | 0.05 |
Neuropharmacology
Modulation of Ion Channels
The compound has been explored for its interaction with potassium channels, particularly KCNQ2 and KCNQ4. These channels are crucial for neuronal excitability:
- Mechanism of Action : Opening of potassium channels leads to reduced neuronal excitability.
- Research Findings : Studies show that similar compounds can modulate electrical signaling in neurons, potentially offering therapeutic avenues for neurological disorders.
Material Science
Synthesis of Functional Polymers
The unique structure of 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane allows it to be used as a monomer in the synthesis of functional polymers:
- Application : Used in the development of conductive polymers for electronic applications.
- Case Study : Polymers synthesized from this compound exhibited enhanced conductivity and stability under various environmental conditions.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of dioxane derivatives, including those similar to 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models.
Case Study 2: Ion Channel Modulation
Research conducted at a leading neuropharmacology laboratory assessed the effects of brominated dioxanes on KCNQ channels. The results showed that these compounds could significantly enhance ion flow through the channels, suggesting potential use in treating conditions like epilepsy.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane involves its interaction with molecular targets and pathways within biological systems. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane, and how do reaction conditions influence yield and purity?
The synthesis typically involves functionalizing the 1,3-dioxane ring with a brominated thiophene moiety. Key methodologies include:
- Grignard Reactions : Bromoethyl-dioxane derivatives can react with organometallic reagents to form ketone adducts. For example, Grignard reagents of 2-(2-bromoethyl)-1,3-dioxane have been used to synthesize ketones in near-quantitative yields under anhydrous conditions .
- Esterification : Substituted 1,3-dioxanes can be synthesized via nucleophilic substitution. A reported method involves reacting 5-hydroxy-2-(4-cyanophenyl)-1,3-dioxane with acyl chlorides (e.g., 4-pentylbenzoyl chloride) in pyridine, followed by purification .
Optimization : Temperature control, solvent choice (e.g., pyridine for esterification), and stoichiometric ratios are critical. Impurities often arise from incomplete bromination or side reactions; column chromatography or recrystallization improves purity.
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to characterize the structural features of this compound?
- NMR : and NMR identify substituents on the dioxane and thiophene rings. For example, the methyl group on the thiophene appears as a singlet (~δ 2.5 ppm), while the dioxane protons split into distinct multiplet patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The bromine atom’s heavy atom effect aids in phasing, and Flack’s parameter helps resolve enantiomorph-polarity ambiguities in non-centrosymmetric crystals .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of halogenated 1,3-dioxane derivatives, and how can parameters like Rogers' η\etaη and Flack's xxx address enantiomorph-polarity estimation?
- Challenges : Bromine’s high electron density can cause absorption errors, while conformational flexibility in the dioxane ring complicates model refinement.
- Solutions :
- Rogers' : Estimates chirality-polarity but may yield false positives in near-centrosymmetric structures.
- Flack's : Based on twin-component scattering, this parameter converges faster and avoids overprecision in ambiguous cases .
- Refinement Tools : SHELXL’s TWIN/BASF commands handle twinning, and high-resolution data (>1.0 Å) improve accuracy .
Q. How does the electron-withdrawing bromine atom on the thiophene ring influence the reactivity of this compound in cross-coupling reactions, and what methodologies optimize these reactions?
- Electronic Effects : The bromine atom activates the thiophene ring toward electrophilic substitution and Suzuki-Miyaura cross-coupling. However, steric hindrance from the methyl group may slow reactivity.
- Methodologies :
- Catalytic Systems : Pd(PPh) or Pd(dba) with ligands (e.g., SPhos) enhance coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (DMF, THF) at 80–100°C to balance reaction rate and side-product formation.
- Monitoring : LC-MS or -NMR (if fluorinated partners are used) tracks progress .
Data Contradictions and Resolution
- Synthesis Routes : emphasizes Grignard reactions, while uses esterification. These reflect divergent strategies for functionalizing the dioxane ring, depending on target substituents.
- Crystallography : (SHELX) and (Flack’s ) highlight complementary approaches for resolving structural ambiguities.
Research Applications
- Organic Electronics : The bromothiophene-dioxane framework may serve as a precursor for liquid crystals or charge-transport materials, leveraging its planar rigidity and halogenated reactivity .
- Pharmaceutical Intermediates : Potential use in synthesizing bioactive molecules via cross-coupling to introduce aryl/heteroaryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
